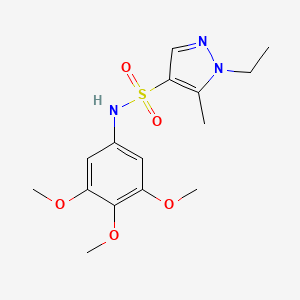![molecular formula C22H26N2O5 B5365914 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to improve attention and reduce impulsivity in animal models of ADHD. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these disorders.
Wirkmechanismus
3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate is a selective agonist for the α7 nAChR, a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. This compound binds to the α7 nAChR with high affinity and activates the receptor, leading to the downstream effects associated with α7 nAChR activation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to have several biochemical and physiological effects. These include increased release of acetylcholine, increased expression of brain-derived neurotrophic factor (BDNF), and reduced levels of pro-inflammatory cytokines. These effects are thought to contribute to the cognitive-enhancing, anti-inflammatory, and neuroprotective effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and avoid potential off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and a relatively long half-life. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate. One area of interest is its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the development of more potent and selective α7 nAChR agonists, which may have improved therapeutic potential compared to this compound. Finally, there is interest in exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate involves several steps, starting with the reaction of 4-(3-phenyl-2-propen-1-yl)-1-piperazine with 3-nitrophenol to form the intermediate compound. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 3,5-dimethylphenol to yield the final product, this compound. The overall yield of this synthesis method is approximately 10%.
Eigenschaften
IUPAC Name |
oxalic acid;3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c23-20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-10,16,23H,11-15,17H2;(H,3,4)(H,5,6)/b9-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDLFVDQCEPSU-SZKNIZGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)


![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)